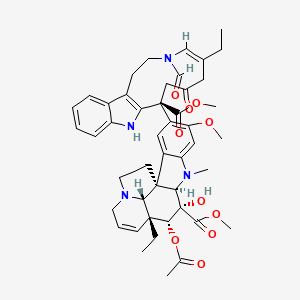
Catharine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Catharine is an alkaloid.
Scientific Research Applications
Cationization of Polysaccharides
Cationized polysaccharides, which include starch, dextran, cellulose and its derivatives, hemicellulose, pectin, chitosan, and seaweed polysaccharides, have extensive applications in various industries such as water treatment, papermaking, chemical, food, cosmetic, and petroleum. They are primarily prepared by reaction with different reagents to introduce cationic groups. These polysaccharides exhibit unique properties and have numerous industrial applications owing to their ability to form hydrogel-like structures when combined with anionic polymers, expanding their utility further. The review by Prado and Matulewicz provides an in-depth analysis of cationization reactions and their industrial applications, along with methods of analysis, toxicological studies, and applications of the modified polymers (Prado & Matulewicz, 2014).
Behavioral Genetics Studies
The field of behavioral neurogenetics has been significantly advanced by the research of Dr. Marla Sokolowski and Dr. Catharine Rankin. Their work has used simple invertebrate organisms to dissect behavior at genetic and molecular levels. Sokolowski's research has focused on the foraging gene in Drosophila melanogaster larvae, while Rankin's work has centered on the mechanisms underlying habituation in Caenorhabditis elegans. Their pioneering studies have enhanced our understanding of the relationships between genes and behavior, contributing valuable insights into the field of behavioral neurogenetics (Reiss & Rankin, 2021).
Biomedical Applications of Polysaccharides
Chitosan and other cationic polymers are widely used in pharmaceutical research and industry due to their ability to control the release of antibiotics, DNA, proteins, peptide drugs, or vaccines. They are also extensively studied as non-viral DNA carriers for gene delivery and therapy. The work focused on the preparation of chitosan and chitosan/DNA nanospheres using a novel and simple osmosis-based method, revealing their potential in several biotechnological applications. This method allows for the gradual and prolonged release of incorporated drugs or DNA, showcasing the versatility and applicability of these polymers in various biomedical fields (Masotti et al., 2008).
properties
Molecular Formula |
C46H54N4O10 |
|---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(2S,6Z)-6-ethyl-8-formyl-2-methoxycarbonyl-4-oxo-8,18-diazatricyclo[9.7.0.012,17]octadeca-1(11),6,12,14,16-pentaen-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H54N4O10/c1-8-28-21-29(53)24-45(41(54)58-6,37-31(15-19-49(25-28)26-51)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)57-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(60-27(3)52)46(39,56)42(55)59-7/h10-14,16,22-23,25-26,38-40,47,56H,8-9,15,17-21,24H2,1-7H3/b28-25-/t38-,39+,40+,43+,44+,45-,46-/m0/s1 |
InChI Key |
KLFYPJRLOIHTCM-CIJHUGPSSA-N |
Isomeric SMILES |
CC/C/1=C/N(CCC2=C([C@](CC(=O)C1)(C3=C(C=C4C(=C3)[C@]56CCN7[C@H]5[C@@](C=CC7)([C@H]([C@@]([C@@H]6N4C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC8=CC=CC=C28)C=O |
SMILES |
CCC1=CN(CCC2=C(C(CC(=O)C1)(C3=C(C=C4C(=C3)C56CCN7C5C(C=CC7)(C(C(C6N4C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC8=CC=CC=C28)C=O |
Canonical SMILES |
CCC1=CN(CCC2=C(C(CC(=O)C1)(C3=C(C=C4C(=C3)C56CCN7C5C(C=CC7)(C(C(C6N4C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC8=CC=CC=C28)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



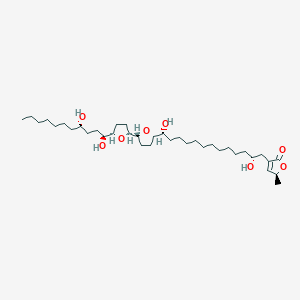
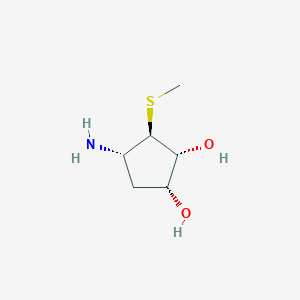
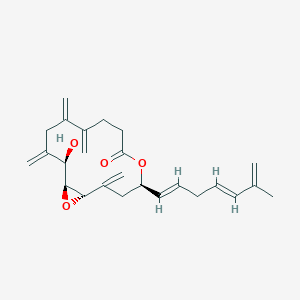
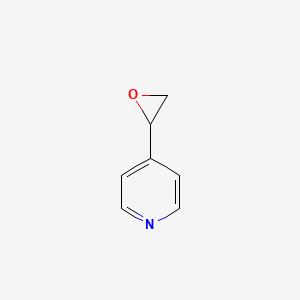
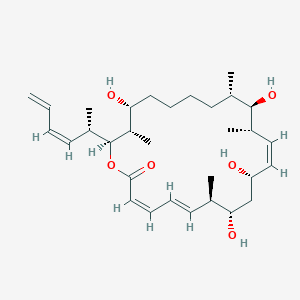
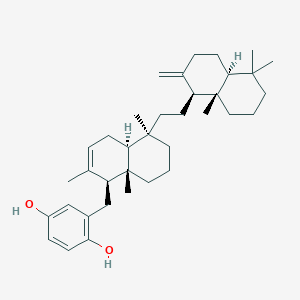

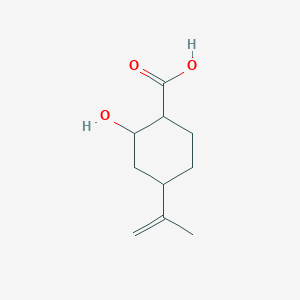
![(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B1250835.png)
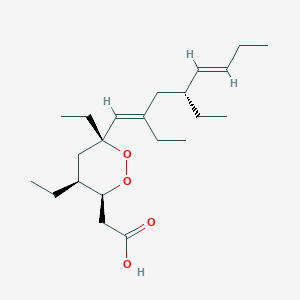

![N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide](/img/structure/B1250838.png)
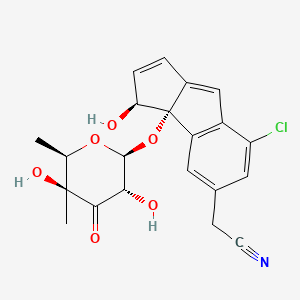
![Methyl 3-(benzoyloxy)-8-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1250840.png)